1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methyl acetoacetate, and tert-butyl carbamate.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate to prevent unwanted side reactions.
Esterification: The carboxyl groups are esterified using benzyl alcohol in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism involves:
Binding to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Pathway Modulation: By interacting with molecular targets, it can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Benzyl 2-methyl 4-amino pyrrolidine-1,2-dicarboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
(2S,4R)-1-Benzyl 2-methyl 4-(methoxycarbonyl)amino pyrrolidine-1,2-dicarboxylate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, altering its reactivity and stability.
Uniqueness
- The presence of the tert-butoxycarbonyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.
- Its chiral nature makes it valuable in asymmetric synthesis, offering high enantioselectivity.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPIDBHIWJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.